Technical Whitepaper: 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS 851755-45-8) in Advanced Drug and Agrochemical Design
Technical Whitepaper: 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS 851755-45-8) in Advanced Drug and Agrochemical Design
Executive Summary
In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid (CAS 851755-45-8) has emerged as a highly privileged building block . By combining the rigid, hydrogen-bond-accepting capacity of a 2-methylthiazole core with the dynamic lipophilicity of a difluoromethoxy (-OCF₂H) group, this intermediate serves as a critical precursor for synthesizing advanced active pharmaceutical ingredients (APIs) and crop protection agents (e.g., Succinate Dehydrogenase Inhibitor fungicides) .
This whitepaper provides an in-depth technical analysis of CAS 851755-45-8, detailing its structural rationale, synthetic utility, and downstream biological applications.
Structural and Physicochemical Profiling
The utility of CAS 851755-45-8 is fundamentally driven by its unique structural components. The carboxylic acid at the C5 position of the thiazole ring provides a versatile handle for amide bond formation, cross-coupling, or esterification.
The Difluoromethoxy (-OCF₂H) Bioisostere
The -OCF₂H group is classified as an "Emergent Fluorinated Group" (EFG). Unlike the strongly electron-withdrawing and highly lipophilic trifluoromethoxy (-OCF₃) group, the difluoromethoxy moiety retains a polarized C-H bond. This allows it to act as a lipophilic hydrogen bond donor .
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Metabolic Shielding: It serves as a bioisosteric replacement for a standard methoxy (-OCH₃) group. The presence of the fluorine atoms sterically and electronically shields the adjacent oxygen, drastically reducing susceptibility to Cytochrome P450-mediated oxidative dealkylation.
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Dynamic Lipophilicity: The O-CHF₂ bond can rotate, allowing the molecule to adapt its dipole moment depending on the microenvironment (e.g., aqueous plasma vs. lipid membrane), thereby optimizing both solubility and membrane permeability.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 4-(Difluoromethoxy)-2-methylthiazole-5-carboxylic acid |
| CAS Number | 851755-45-8 |
| Molecular Formula | C₆H₅F₂NO₃S |
| Molecular Weight | 209.17 g/mol |
| Monoisotopic Mass | 208.9958 Da |
| Structural Features | 2-methylthiazole core, 4-difluoromethoxy, 5-carboxylic acid |
| Primary Applications | Agrochemicals (SDHIs), Pharmaceuticals (SCD1 Inhibitors) |
| Storage Conditions | 2–8°C, under inert gas (Argon/Nitrogen) |
Synthetic Utility: Amide Bond Formation Workflow
The most frequent application of CAS 851755-45-8 is its conversion into complex amides. Because the thiazole ring and the -OCF₂H group are electron-withdrawing, the C5-carboxylate is relatively electron-deficient, making standard carbodiimide coupling (e.g., EDC/HOBt) sluggish and low-yielding.
Self-Validating Protocol: HATU-Mediated Amide Coupling
Causality & Design: HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is uniquely capable of overcoming the steric hindrance and electronic deficiency of the thiazole-5-carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is utilized as the base; its significant steric bulk prevents it from acting as a competing nucleophile, ensuring exclusive deprotonation of the carboxylic acid.
Step-by-Step Methodology:
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Activation: Dissolve 1.0 eq (209.17 mg, 1.0 mmol) of CAS 851755-45-8 in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Rationale: Argon prevents ambient moisture from hydrolyzing the highly reactive HOAt ester intermediate.
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Base Addition: Add 3.0 eq (522 µL, 3.0 mmol) of DIPEA. Stir at 0°C for 5 minutes.
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Coupling Agent: Add 1.2 eq (456 mg, 1.2 mmol) of HATU. Stir the mixture at 0°C for 15 minutes.
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Validation Check: Extract a 5 µL aliquot, quench in methanol, and analyze via LC-MS. The presence of the methyl ester mass confirms successful activation of the carboxylic acid.
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Amidation: Add 1.1 eq of the target primary or secondary amine nucleophile. Allow the reaction to warm to 25°C and stir for 2–4 hours.
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Quenching & Extraction: Dilute the mixture with 20 mL of ethyl acetate. Wash sequentially with 10 mL of saturated aqueous NaHCO₃ (to neutralize and remove acidic byproducts/HOAt) and 10 mL of 1M HCl (to remove unreacted amine).
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (silica gel, Hexanes/EtOAc gradient).
HATU-mediated amide coupling workflow for CAS 851755-45-8.
Biological Applications & Target Engagement
Pharmaceutical Application: SCD1 Inhibition
Derivatives of CAS 851755-45-8 have been heavily patented for their role as Stearoyl-CoA Desaturase 1 (SCD1) inhibitors . SCD1 is an endoplasmic reticulum enzyme that catalyzes the formation of monounsaturated fatty acids (e.g., oleic acid) from saturated fatty acids. The difluoromethoxy-thiazole core provides the exact lipophilic geometry required to competitively bind the SCD1 active site, making these compounds highly effective in treating dyslipidemia, obesity, and metabolic syndrome.
Mechanism of action for SCD1 inhibition by thiazole-based derivatives.
Metabolic Stability Profiling
To empirically prove the advantage of the -OCF₂H group over a standard methoxy group, synthesized derivatives must undergo rigorous pharmacokinetic profiling.
Self-Validating Protocol: In Vitro Human Liver Microsome (HLM) Assay
Causality & Design: This assay simulates hepatic Phase I metabolism. The inclusion of an NADPH-regenerating system is critical, as it supplies the reducing equivalents strictly required for CYP450-mediated oxidation. Verapamil is utilized as a high-clearance positive control to validate the enzymatic viability of the microsome batch.
Step-by-Step Methodology:
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Preparation: Prepare a 10 mM stock solution of the target thiazole derivative in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Rationale: Mg²⁺ is an essential cofactor for CYP450 enzymatic function.
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Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
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Reaction Initiation: Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
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Validation Check: A parallel negative control lacking NADPH must be run. If degradation occurs in the negative control, it indicates chemical instability (e.g., hydrolysis) rather than CYP450 metabolism, invalidating the assay.
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Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.
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Quenching: Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Rationale: Cold acetonitrile rapidly denatures and precipitates microsomal proteins, instantly halting the enzymatic reaction.
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Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS. Compounds containing the -OCF₂H group typically exhibit >85% parent compound remaining at 60 minutes, confirming the metabolic shield hypothesis.
References
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PubChemLite. "851755-45-8 (C6H5F2NO3S)". Université du Luxembourg. URL: [Link]
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ACS Publications. "Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions". Journal of Medicinal Chemistry. URL:[Link]
- Google Patents. "WO2008127349A2 - Heterocyclic compounds suitable for the treatment of diseases related to elevated lipid level".
